molecular formula C12H15NO B1599015 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethanone oxime CAS No. 7357-12-2

1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethanone oxime

Cat. No. B1599015
CAS RN: 7357-12-2
M. Wt: 189.25 g/mol
InChI Key: YHTRKKWEUHAGME-LCYFTJDESA-N
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Description

“1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethanone oxime” is a chemical compound with the CAS Number: 7357-12-2. It has a molecular weight of 189.26 and its IUPAC name is (1E)-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone oxime .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H15NO/c1-9(13-14)11-7-6-10-4-2-3-5-12(10)8-11/h6-9H,2-5H2,1H3 . This code provides a unique representation of the molecule’s structure.


Chemical Reactions Analysis

Specific chemical reactions involving “1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethanone oxime” are not available in the current literature .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 189.26 . More detailed physical and chemical properties are not available in the current literature .

Scientific Research Applications

Antiviral Applications

1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethanone has been utilized in the synthesis of heterocyclic derivatives for antiviral purposes. Specifically, some derivatives exhibited significant antiviral activities, comparable to Acyclovir, a standard antiviral medication. Compounds synthesized from this chemical showed over 90% inhibition of certain viruses, indicating their potential as antiviral agents (Mohamed, Flefel, Amr, & Abd El-Shafy, 2010).

Anticancer Applications

The compound has also been used in synthesizing derivatives for anticancer evaluation. One such derivative, (3-(naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone, was prepared and tested as a potential anticancer agent. These derivatives show selective cytotoxicity towards certain cancer cell lines, suggesting their usefulness in cancer therapy (Gouhar & Raafat, 2015).

Perfumery and Fragrance Industry

In the perfume industry, derivatives of 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethanone have been explored for their olfactory properties. Studies have synthesized analogs to explore their scent characteristics, particularly ambery odor notes, which are valuable in fragrance formulation (Büttner, Burschka, Junold, Kraft, & Tacke, 2007).

Organic Synthesis

This compound has found use in organic synthesis, particularly in the preparation of enamides from ketones. The process involves various chemical transformations and is significant in the synthesis of complex organic molecules (Zhao, Vandenbossche, Koenig, Singh, & Bakale, 2011).

Musk Odorants Synthesis

The compound has been utilized in the synthesis of musk odorants. Studies involving the synthesis of disila-substituted tetrahydronaphthalene and indane skeletons based on this compound have been conducted to develop novel musk odorants for use in perfumery (Gluyas, Burschka, Kraft, & Tacke, 2010).

Safety And Hazards

Specific safety and hazard information for “1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethanone oxime” is not available in the current literature .

properties

IUPAC Name

(NE)-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-9(13-14)11-7-6-10-4-2-3-5-12(10)8-11/h6-8,14H,2-5H2,1H3/b13-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHTRKKWEUHAGME-UKTHLTGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC2=C(CCCC2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C1=CC2=C(CCCC2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101177671
Record name Ethanone, 1-(5,6,7,8-tetrahydro-2-naphthalenyl)-, oxime, (1E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101177671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethanone oxime

CAS RN

1265612-60-9
Record name Ethanone, 1-(5,6,7,8-tetrahydro-2-naphthalenyl)-, oxime, (1E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1265612-60-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-(5,6,7,8-tetrahydro-2-naphthalenyl)-, oxime, (1E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101177671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Zaware - 2016 - search.proquest.com
DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL PPAR AGONISTS AS ANTIHYPERGLYCEMIC AND ANTIHYPERLIPIDEMIC AGENTS A Thesis Submitted to The …
Number of citations: 0 search.proquest.com

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